N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide
Description
This compound features a tricyclic scaffold with heteroatoms (2 oxygen, 1 sulfur, 1 nitrogen) and a 3-methoxybenzamide substituent. The tricyclic core, 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraene, is a rigid, fused-ring system that likely confers structural stability and influences binding interactions in biological systems. The 3-methoxy group on the benzamide moiety may enhance solubility or modulate electronic properties.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-20-10-4-2-3-9(5-10)15(19)18-16-17-11-6-12-13(22-8-21-12)7-14(11)23-16/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHKLEVWKOEDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide typically involves the reaction of [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine with 3-methoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in heteroatom composition, substituents, and pharmacological relevance:
Key Observations :
Substituent Positional Effects: The 4-methoxybenzamide analog () shares the same molecular formula as the target compound but differs in substituent position (para vs. meta). The 3-methoxy-4-hydroxyphenyl derivative () introduces a hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility compared to the target compound’s purely methoxy-substituted benzamide .
Heteroatom Composition :
- The hexaazatricyclic compound () replaces sulfur and oxygen with additional nitrogen atoms, increasing polarity and rigidity. Such modifications could influence metabolic stability or target selectivity .
- The dithia-aza tetracyclic system () incorporates two sulfur atoms, which may enhance π-π stacking interactions or redox activity in biological environments .
Pharmacological Potential: N-Acyl-4-azatetracyclo compounds () demonstrate inhibitory activity against 11β-HSD1, a target for metabolic disorders. The phenylsulfanyl-propanamide derivative () includes a lipophilic side chain, which may improve blood-brain barrier penetration, highlighting the role of substituent design in CNS drug development .
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-methoxybenzamide is a complex organic compound with a unique tricyclic structure that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 330.4 g/mol. The structure features a tricyclic core that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 1171579-98-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It can bind to various receptors, altering signaling pathways that regulate cellular functions.
- Antioxidant Activity : The presence of certain functional groups may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity:
- Cell Lines Tested : Studies have evaluated its effects on various cancer cell lines such as LNCaP (prostate cancer), MIA PaCa-2 (pancreatic cancer), and CCRF-CEM (acute lymphoblastic leukemia).
| Cell Line | IC50 (μM) |
|---|---|
| LNCaP | <5 |
| MIA PaCa-2 | <5 |
| CCRF-CEM | <5 |
These findings suggest potent growth inhibition capabilities against these cancer types.
Antimicrobial Activity
Preliminary studies have also assessed the antimicrobial properties of the compound against several bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results indicate a moderate level of antimicrobial activity.
Case Studies and Research Findings
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds and their evaluation for anticancer activity using in vitro assays. The results demonstrated that derivatives of this compound had promising anticancer effects with low toxicity profiles .
- Neuroprotective Effects : Another study focused on the neuroprotective potential of related compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .
- Pharmacological Evaluations : Pharmacological evaluations have shown that compounds with similar structures exhibit anticonvulsant properties in preclinical models, suggesting this compound may also possess potential as an anti-seizure agent .
Q & A
Q. How does solvent polarity affect reaction pathways in functionalization steps?
- Solvent Screening :
- High Polarity (DMF) : Accelerates SNAr reactions but may promote hydrolysis of labile groups (e.g., methoxy).
- Low Polarity (Toluene) : Favors radical-mediated pathways, increasing regioselectivity in thioether formation .
- Computational Guidance : COSMO-RS simulations predict solvent effects on transition-state energetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
